Home > Products > Screening Compounds P80090 > tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate
tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate - 741713-41-7

tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

Catalog Number: EVT-3289431
CAS Number: 741713-41-7
Molecular Formula: C22H27F2N5O4
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate involves several steps, typically employing methods such as:

  1. Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through cyclization reactions involving appropriate starting materials like amino acids or other nitrogen-containing compounds.
  2. Piperidine Ring Construction: The piperidine ring is often formed via nucleophilic substitution or reductive amination techniques.
  3. Coupling Reactions: The introduction of the tert-butyl carboxylate and the difluoromethoxybenzoyl groups can be achieved through coupling reactions that utilize coupling agents or catalysts to facilitate the formation of carbon-nitrogen or carbon-carbon bonds.

Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular formula of tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate is C22H27F2N5O4C_{22}H_{27}F_{2}N_{5}O_{4}.

Key Structural Features:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring.
  • Pyrimidine Moiety: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Difluoromethoxybenzoyl Group: This substituent introduces both fluorine atoms and a methoxy group, which may enhance lipophilicity and biological activity.

The presence of functional groups such as amino and carboxylate contributes to the compound's potential interactions with biological targets .

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for organic molecules:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.
  2. Acid-base Reactions: The carboxylic acid functionality can participate in acid-base reactions, affecting solubility and reactivity.
  3. Hydrolysis: The ester bond in the tert-butyl carboxylate can undergo hydrolysis under acidic or basic conditions, releasing tert-butanol and forming the corresponding carboxylic acid.

These reactions are fundamental in exploring the compound's stability and reactivity under different conditions .

Mechanism of Action

The mechanism of action for tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate may involve:

  1. Targeting Kinases: Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
  2. Interference with Protein Interactions: The compound may disrupt protein-protein interactions essential for cellular signaling pathways.

Understanding its mechanism requires detailed biochemical assays to elucidate its interactions with specific targets within cellular systems .

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 445.48 g/mol.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide and limited solubility in water due to its hydrophobic groups.

Spectroscopic Data:

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm structure and purity:

  • NMR Spectroscopy: Provides insights into the hydrogen environments within the molecule.

Stability:

The stability of this compound under various conditions (e.g., temperature, light) is crucial for its application in research and pharmaceuticals .

Applications

tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate has potential applications in:

  1. Drug Development: As a lead compound for developing inhibitors targeting specific kinases involved in cancer progression.
  2. Biochemical Research: Utilized in studies investigating cell cycle regulation and signaling pathways.

The ongoing research into similar compounds suggests a promising future for this class of molecules in therapeutic applications .

Introduction & Research Context of tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

Rationale for Investigating tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

This synthetic small molecule (CAS 741713-41-7) represents a strategically designed kinase inhibitor scaffold with dual pharmacophoric elements. The pyrimidine core serves as a purine mimetic, enabling competitive ATP binding site occupation in kinase targets, while the 2,3-difluoro-6-methoxybenzoyl moiety enhances target affinity through hydrophobic interactions and potential halogen bonding with kinase hinge regions . The piperidine ring linked via a urea-like spacer confers conformational flexibility and water solubility through its N-Boc protection, critical for bioavailability. This molecular architecture specifically addresses limitations of first-generation CDK inhibitors, particularly the need for enhanced selectivity against CDK2—a key driver in cancers exhibiting cyclin E amplification or CDK4/6 inhibitor resistance [4]. The compound's structural complexity arises from the convergent synthesis integrating three pharmacologically active domains: the pyrimidine heterocycle, the difluorinated aryl ketone, and the Boc-protected piperidine, each contributing distinct electronic and steric properties essential for target engagement .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Nametert-butyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate
CAS Number741713-41-7
Molecular FormulaC₂₂H₂₇F₂N₅O₄
Molecular Weight463.5 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)N)C(=O)C3=C(C=CC(=C3F)F)OC

Historical Development within Kinase Inhibitor Scaffolds

The evolution of this compound traces to three generations of kinase-targeted therapeutics:

  • First-Generation Purine Analogs: Early ATP-competitive inhibitors like olomoucine suffered from limited selectivity and metabolic instability. The tert-butyl 4-aminopiperidine-1-carboxylate moiety in the target compound directly addresses these issues by introducing rigid conformational control and reduced oxidative metabolism via fluorine atoms [4].
  • Pyrimidine-Based Scaffolds: Replacement of purine cores with 4-aminopyrimidine (as seen in this compound) emerged as a key innovation, improving synthetic accessibility and allowing strategic C5 derivatization. The C5 position accommodates bulky 2,3-difluoro-6-methoxybenzoyl group—a feature absent in early analogs—which significantly enhances kinase binding through hydrophobic pocket occupation [7].
  • Bifunctional Degraders: Recent developments (exemplified by WO2023249970A1) integrate similar pyrimidine scaffolds into PROTAC molecules. The amino group at the pyrimidine 4-position and the Boc-protected piperidine in this compound present ideal handles for linker conjugation, enabling transformation into CDK2-targeted degraders [4].

Table 2: Evolution of Key Kinase Inhibitor Scaffolds

Scaffold GenerationExemplar Structural FeaturesLimitations Addressed by Current Compound
Purine analogs (1990s)Olomoucine, RoscovitineLow selectivity, high clearance
Monofunctional pyrimidines (2000s)Dinaciclib derivativesLimited hydrophobic interactions
Bifunctional degraders (2020s)CDK2-PROTACs (WO2023249970A1)Provides synthetic precursor

Core Pharmacological Hypothesis and Target Engagement Premise

The compound's primary mechanism involves reversible inhibition of cyclin-dependent kinase 2 (CDK2) through competitive ATP-binding site occlusion. Molecular modeling predicts that:

  • The 4-aminopyrimidine nitrogen atoms form critical hydrogen bonds with kinase hinge residue Glu81
  • Spatial Occupation: The 2,3-difluoro-6-methoxybenzoyl group occupies a hydrophobic pocket adjacent to the ATP site, with fluorine atoms engaging in halogen bonding with Leu83 backbone carbonyl [4]
  • Allosteric Modulation: Piperidine carbamate moiety extends toward solvent-exposed regions, potentially conferring selectivity over CDK1 by exploiting differences in surface topology

This targeting strategy specifically counters CDK2 hyperactivity—a resistance mechanism observed in 40-60% of HR+ breast cancers after prolonged CDK4/6 inhibition. By suppressing CDK2/Cyclin E-mediated RB hyperphosphorylation, the compound may restore cell cycle control in malignancies with CCNE1/2 amplification or p27 loss [4]. The pharmacological hypothesis further posits that simultaneous engagement of the hydrophobic region and ATP pocket disrupts kinase conformational dynamics more effectively than first-generation inhibitors, potentially lowering nanomolar IC50 values while maintaining >100-fold selectivity over CDK4/6.

Overarching Research Objectives for this Compound

Four primary research objectives define current investigations:

  • CDK2 Isoform Selectivity Profiling: Comprehensive kinome screening (468 kinases) to establish selectivity indices, with emphasis on discriminating between CDK2/Cyclin E vs. CDK2/Cyclin A complexes—a critical determinant for therapeutic window in cyclin E-overexpressing cancers [4]
  • PROTAC Conversion: Utilization of the piperidine nitrogen (Boc-deprotected) and pyrimidine 4-amino group as chemical handles for E3 ligase ligand conjugation (e.g., cereblon or VHL ligands), enabling development of bifunctional degraders per WO2023249970A1 patent methodologies [4]
  • Metabolic Stability Optimization: Systematic modification of the methoxy group (e.g., ethoxy, cyclopropoxy analogs) and Boc group replacement (e.g., carbamates, acetamides) to improve hepatic microsomal stability while retaining target affinity
  • Synergy Validation: Assessment of combinatorial efficacy with FDA-approved CDK4/6 inhibitors in cyclin E-amplified breast cancer PDX models, measuring RB phosphorylation status and E2F target gene expression as pharmacodynamic endpoints

Table 3: Key Research Objectives and Experimental Approaches

ObjectiveExperimental ApproachSuccess Metrics
Kinase selectivity profilingKINOMEscan™ screening≥100-fold selectivity over CDK1, CDK4, CDK6
PROTAC developmentConjugation via E3 ligase ligandsDC₅₀ ≤100nM in CDK2 degradation assays
Metabolic optimizationMicrosomal half-life (human/hepatic)t₁/₂ ≥ 45 minutes, Cl < 12 mL/min/kg
In vivo synergy assessmentPDX models of palbociclib resistance≥60% tumor growth inhibition vs. monotherapy

The compound serves as both a direct pharmacological tool for CDK2-dependent pathway analysis and a strategic precursor for next-generation targeted protein degradation therapeutics. Its structural complexity enables systematic exploration of three-dimensional chemical space around the CDK2 ATP pocket, with particular focus on overcoming steric constraints induced by the DFG-out conformation in resistant kinase mutants [4]. Current synthetic routes (yielding ~79% purity) are being optimized to facilitate these investigations, with emphasis on chromatographic purification strategies that ensure >95% chemical purity for biological studies [5].

Properties

CAS Number

741713-41-7

Product Name

tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate

Molecular Formula

C22H27F2N5O4

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H27F2N5O4/c1-22(2,3)33-21(31)29-9-7-12(8-10-29)27-20-26-11-13(19(25)28-20)18(30)16-15(32-4)6-5-14(23)17(16)24/h5-6,11-12H,7-10H2,1-4H3,(H3,25,26,27,28)

InChI Key

JVCXCFYGHOKTCH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)N)C(=O)C3=C(C=CC(=C3F)F)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)N)C(=O)C3=C(C=CC(=C3F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.